Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two ester groups at the 3 and 4 positions of the pyrazole ring and a 2,4-dimethylphenyl group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method is the reaction of 2,4-dimethylphenylhydrazine with dimethyl acetylenedicarboxylate under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 1-(2,6-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
Uniqueness
Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring can affect the compound’s interaction with molecular targets and its overall properties.
Biological Activity
Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate (DM-DMP) is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of the biological activity of DM-DMP, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C15H16N2O4
- Molecular Weight : 288.306 g/mol
- CAS Number : 618069-97-9
Synthesis
The synthesis of DM-DMP typically involves the reaction of 2,4-dimethylphenyl hydrazine with appropriate carboxylic acid derivatives under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity, as detailed in several studies .
Pharmacological Activities
DM-DMP exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that DM-DMP demonstrates significant antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that DM-DMP could be a promising candidate for developing new antimicrobial agents .
2. Anticancer Properties
Several studies have reported the anticancer potential of DM-DMP. It has been evaluated against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown IC50 values in the low micromolar range, indicating potent activity against cancer cells .
3. Anti-inflammatory Effects
DM-DMP has also been investigated for its anti-inflammatory effects. It appears to inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Research Findings
A summary of key studies on DM-DMP is presented in the table below:
Case Study 1: Antimicrobial Evaluation
In a recent study, DM-DMP was tested against Staphylococcus aureus and Escherichia coli. Results indicated that DM-DMP exhibited bacteriostatic activity with MIC values of 4 µg/mL for S. aureus and 8 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
Another study focused on the anticancer effects of DM-DMP on various human cancer cell lines (e.g., MCF-7 for breast cancer). The results showed that DM-DMP significantly reduced cell viability at concentrations as low as 5 µM after 48 hours of treatment, suggesting its effectiveness in inhibiting tumor growth through apoptosis induction .
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
dimethyl 1-(2,4-dimethylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-9-5-6-12(10(2)7-9)17-8-11(14(18)20-3)13(16-17)15(19)21-4/h5-8H,1-4H3 |
InChI Key |
RDUYZVLGIYGUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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